3,3-Di(hydroxymethyl)azetidine

Description

BenchChem offers high-quality 3,3-Di(hydroxymethyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Di(hydroxymethyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

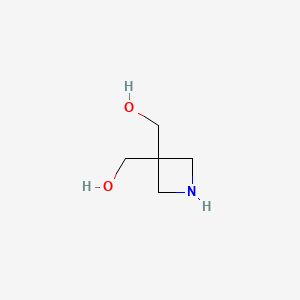

Structure

3D Structure

Properties

IUPAC Name |

[3-(hydroxymethyl)azetidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-5(4-8)1-6-2-5/h6-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXQPBINKGFTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Di(hydroxymethyl)azetidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold and the Significance of 3,3-Di(hydroxymethyl)azetidine

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[1] Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, from potent enzyme inhibitors to modulators of central nervous system targets.[1] Within this important class of heterocycles, 3,3-Di(hydroxymethyl)azetidine, particularly in its hydrochloride salt form (CAS Number: 1016232-92-0), represents a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The presence of two primary hydroxyl groups at the C3 position provides valuable handles for further functionalization, allowing for the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate.

Physicochemical Properties of Azetidine-3,3-diyldimethanol Hydrochloride

Azetidine-3,3-diyldimethanol is most commonly handled and commercially available as its hydrochloride salt to improve its stability and handling characteristics. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1016232-92-0 | [2] |

| Molecular Formula | C₅H₁₂ClNO₂ | [2] |

| Molecular Weight | 153.61 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis of 3,3-Di(hydroxymethyl)azetidine: A Strategic Approach

The synthesis of 3,3-disubstituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[2] However, several strategies have been developed to access this important scaffold. A common and effective method involves the cyclization of a suitably substituted 1,3-propanediol derivative.

A practical synthesis of a related compound, azetidine-3-carboxylic acid, was achieved with a 55% overall yield starting from commercially available diethyl bis(hydroxymethyl)malonate.[3] This approach, which involves the formation of a bistriflate followed by cyclization with a nitrogen source, can be adapted for the synthesis of 3,3-di(hydroxymethyl)azetidine.[3]

General Synthetic Workflow

The synthesis of Azetidine-3,3-diyldimethanol hydrochloride can be conceptualized through the following key transformations:

Caption: A generalized synthetic workflow for the preparation of Azetidine-3,3-diyldimethanol Hydrochloride.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, step-by-step protocol based on established methodologies for the synthesis of related azetidine derivatives. Note: This protocol should be adapted and optimized by experienced synthetic chemists in a controlled laboratory setting.

Step 1: Protection of Diethyl bis(hydroxymethyl)malonate

-

To a solution of diethyl bis(hydroxymethyl)malonate in an anhydrous solvent such as DMF, add a suitable base (e.g., NaH).

-

Slowly add a protecting group precursor, such as benzyl bromide, and stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the protected diester by column chromatography.

Step 2: Reduction to the Diol

-

In a flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).

-

Cool the suspension to 0 °C and slowly add a solution of the protected diester from Step 1.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and water.

-

Filter the resulting solid and concentrate the filtrate to obtain the protected diol.

Step 3: Activation of the Diol

-

Dissolve the protected diol from Step 2 in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride.

-

Stir the reaction at 0 °C until the formation of the dimesylate or ditosylate is complete.

-

Wash the reaction mixture with cold water and brine, dry the organic layer, and concentrate to yield the activated diol.

Step 4: Azetidine Ring Formation

-

Dissolve the activated diol from Step 3 in a polar aprotic solvent like acetonitrile.

-

Add a suitable nitrogen source, for example, benzylamine, and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, remove the solvent under reduced pressure, and purify the resulting N-benzyl protected azetidine derivative by column chromatography.

Step 5: Deprotection

-

Dissolve the protected azetidine from Step 4 in a suitable solvent such as ethanol or methanol.

-

Add a palladium catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction at room temperature until the deprotection is complete.

-

Filter the catalyst through a pad of celite and concentrate the filtrate to obtain the free base, 3,3-di(hydroxymethyl)azetidine.

Step 6: Hydrochloride Salt Formation

-

Dissolve the free base from Step 5 in a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.

-

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield Azetidine-3,3-diyldimethanol hydrochloride.

Spectroscopic Characterization

While specific, publicly available spectra for 3,3-Di(hydroxymethyl)azetidine are not readily found, the expected NMR data can be predicted based on its structure and data from related azetidine derivatives.

¹H NMR:

-

A singlet or a multiplet for the two equivalent CH₂ protons of the hydroxymethyl groups.

-

A singlet for the four equivalent CH₂ protons of the azetidine ring.

-

A broad singlet for the hydroxyl protons and the amine proton, which may be exchangeable with D₂O.

¹³C NMR:

-

A signal for the quaternary carbon at the C3 position of the azetidine ring.

-

A signal for the two equivalent CH₂ carbons of the hydroxymethyl groups.

-

A signal for the two equivalent CH₂ carbons at the C2 and C4 positions of the azetidine ring.

Researchers are advised to acquire and interpret their own analytical data (NMR, IR, MS) to confirm the identity and purity of the synthesized compound.

Applications in Drug Discovery and Development

The 3,3-di(hydroxymethyl)azetidine scaffold is a valuable building block in the synthesis of more complex molecules for drug discovery. The two hydroxyl groups provide convenient points for derivatization, allowing for the introduction of various pharmacophoric features.

Role as a Versatile Intermediate

Azetidine derivatives are key intermediates in the synthesis of a wide range of biologically active compounds.[4] The 3,3-disubstituted pattern allows for the creation of spirocyclic systems or the introduction of two distinct side chains, which can be crucial for optimizing binding to a biological target.

Potential Therapeutic Areas

The incorporation of the azetidine moiety has been shown to be beneficial in various therapeutic areas. Azetidine-containing compounds are being explored as:

-

Anticancer Agents: The rigid azetidine scaffold can orient substituents in a precise manner to interact with the active sites of enzymes or receptors implicated in cancer.

-

Central Nervous System (CNS) Agents: The polarity and compact nature of the azetidine ring can influence properties like blood-brain barrier permeability.

-

Inhibitors of Soluble Epoxide Hydrolase (sEH): Azetidine derivatives have been patented as inhibitors of sEH, an enzyme involved in the metabolism of signaling lipids, with potential applications in treating inflammatory and cardiovascular diseases.[5]

The development of novel polymerase theta (Polθ) inhibitors, a promising target in oncology, has utilized 3-hydroxymethyl-azetidine derivatives.[6] This highlights the potential of functionally substituted azetidines in generating new classes of therapeutic agents.[6]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Azetidine-3,3-diyldimethanol hydrochloride. While a specific safety data sheet (SDS) for this exact compound is not widely available, the hazard profile can be inferred from related azetidine hydrochloride salts.

General Hazards:

-

Skin and Eye Irritation: Azetidine hydrochlorides are generally considered to be skin and eye irritants.[7]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[7]

-

Harmful if Swallowed: Oral ingestion may be harmful.[7]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[8]

Conclusion

3,3-Di(hydroxymethyl)azetidine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique structural features and the presence of two reactive hydroxyl groups make it an attractive starting material for the synthesis of novel and complex molecules with the potential for a wide range of therapeutic applications. While its synthesis can be challenging, the strategic approaches outlined in this guide provide a solid foundation for its preparation in the laboratory. As the demand for novel chemical entities in drug discovery continues to grow, the importance of scaffolds like 3,3-di(hydroxymethyl)azetidine is set to increase, paving the way for the development of the next generation of innovative medicines.

References

- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024-04-01).

- Safety Data Sheet: N-Nitroso-dimethylamine, 100µg/ml in Methanol - Chemos GmbH&Co.KG.

- 1016232-92-0|Azetidine-3,3-diyldimethanol hydrochloride|BLD Pharm.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.

- Azetidin-3-ol hydrochloride-SDS-MedChemExpress.

- SAFETY DATA SHEET - Fisher Scientific. (2010-02-11).

- azetidine - Organic Syntheses Procedure.

- Safety Data Sheet | Univar Solutions.

- US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025-01-30).

- A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

- Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Request PDF - ResearchGate.

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026-01-05).

- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine synthesis [organic-chemistry.org]

- 3. tandfonline.com [tandfonline.com]

- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 5. US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents [patents.google.com]

- 6. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 8. univarsolutions.com [univarsolutions.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Di(hydroxymethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 3,3-Di(hydroxymethyl)azetidine, a unique and valuable building block in medicinal chemistry. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information on the parent azetidine scaffold, the influence of hydroxymethyl substituents, and established analytical methodologies to provide a robust predictive and practical framework for researchers.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1][2] Their inherent ring strain and non-planar, puckered conformation offer a distinct three-dimensional geometry that can be exploited to improve pharmacological properties.[1] Unlike their more flexible five- and six-membered ring counterparts, the constrained nature of the azetidine ring can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of azetidine motifs can favorably modulate physicochemical properties such as solubility and metabolic stability.

3,3-Di(hydroxymethyl)azetidine, also known as azetidine-3,3-dimethanol, presents a particularly interesting scaffold. The presence of two primary alcohol functionalities at the C3 position introduces hydrogen bond donor and acceptor capabilities, significantly influencing its polarity and reactivity. This diol arrangement on a rigid azetidine core offers a unique spatial presentation of functional groups for molecular recognition and further chemical elaboration.

Molecular Structure and Core Properties

The foundational step in understanding the physicochemical profile of 3,3-Di(hydroxymethyl)azetidine is an analysis of its molecular structure.

Caption: 2D representation of 3,3-Di(hydroxymethyl)azetidine.

Table 1: Core Molecular Properties of 3,3-Di(hydroxymethyl)azetidine

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | - |

| Molecular Weight | 117.15 g/mol | - |

| SMILES | OCC1(CNC1)CO | - |

| InChI | InChI=1S/C5H11NO2/c7-3-5(4-8)1-6-2-5/h6-8H,1-4H2 | - |

Predicted Physicochemical Properties and Their Scientific Rationale

In the absence of direct experimental data, we can predict the key physicochemical properties of 3,3-Di(hydroxymethyl)azetidine based on the known characteristics of the azetidine ring and the influence of the two hydroxymethyl groups.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Discussion |

| Melting Point | Likely a solid at room temperature with a melting point > 100 °C | The parent azetidine is a liquid with a very low melting point (-70 °C).[3] However, the two hydroxyl groups will introduce strong intermolecular hydrogen bonding, significantly raising the melting point. For comparison, the structurally related 1,3-propanediol has a melting point of -27 °C, while the addition of an amino group in 2-amino-1,3-propanediol raises it to 53 °C. The rigid ring and two hydroxyls suggest a crystalline solid nature. |

| Boiling Point | > 200 °C (likely with decomposition) | Azetidine has a boiling point of 61-62 °C.[3][4] The hydroxyl groups will dramatically increase the boiling point due to hydrogen bonding. High molecular weight amino alcohols often decompose at their boiling point under atmospheric pressure. Vacuum distillation would likely be required. |

| Water Solubility | High (Miscible or very soluble) | The parent azetidine is miscible with water.[5] The two polar hydroxymethyl groups will further enhance its hydrophilicity, making it highly soluble in water and other polar protic solvents. Its solubility in non-polar organic solvents is expected to be low. |

| pKa | 9.0 - 10.0 | The pKa of the conjugate acid of azetidine is approximately 11.29.[3][5] The electron-withdrawing inductive effect of the two hydroxyl groups on the C3 carbon is expected to decrease the basicity of the nitrogen atom, thus lowering the pKa of its conjugate acid compared to the parent azetidine. |

| logP | < -1.0 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. A negative logP value indicates hydrophilicity.[6] Given the high polarity imparted by the two hydroxyl groups and the nitrogen atom, a significantly negative logP is predicted, indicating a strong preference for the aqueous phase.[7] |

Experimental Determination of Physicochemical Properties: A Methodological Guide

For researchers aiming to experimentally validate the properties of 3,3-Di(hydroxymethyl)azetidine or its derivatives, the following established protocols are recommended.

Melting Point Determination

The melting point is a fundamental indicator of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A narrow melting range is indicative of high purity.

Caption: Experimental Workflow for logP Determination.

Synthesis and Reactivity

The synthesis of 3,3-disubstituted azetidines often presents challenges due to the strained nature of the ring. A plausible synthetic route to 3,3-Di(hydroxymethyl)azetidine could involve the reduction of a corresponding 3,3-diester or dicarboxylic acid derivative of azetidine. For instance, the reduction of a protected azetidine-3,3-dicarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the diol. The synthesis of a related compound, 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine, from the corresponding methyl ester using LiAlH₄ has been reported. [8] The two primary alcohol groups are sites for further functionalization, such as esterification, etherification, or oxidation, allowing for the use of 3,3-Di(hydroxymethyl)azetidine as a versatile scaffold for building more complex molecules. The azetidine nitrogen can be N-alkylated or N-acylated to introduce further diversity.

Applications in Drug Development

The unique structural features of 3,3-Di(hydroxymethyl)azetidine make it an attractive building block for medicinal chemistry programs.

-

Scaffold for Library Synthesis: The diol functionality provides two points for diversification, enabling the creation of libraries of compounds for high-throughput screening.

-

Introduction of Polarity and 3D-character: Incorporating this moiety into a larger molecule can improve aqueous solubility and introduce a well-defined three-dimensional architecture, which can be beneficial for target engagement.

-

Bioisosteric Replacement: The 3,3-Di(hydroxymethyl)azetidine core can serve as a rigid bioisostere for more flexible linkers or other cyclic systems, potentially leading to improved potency and pharmacokinetic properties. Recently, 3-hydroxymethyl-azetidine derivatives have been explored as potent inhibitors of DNA polymerase Theta (Polθ). [9]

Conclusion

While specific experimental data for 3,3-Di(hydroxymethyl)azetidine is sparse, a thorough understanding of the parent azetidine system and the influence of its substituents allows for a robust predictive analysis of its physicochemical properties. This guide provides a framework for researchers to understand, predict, and experimentally determine the key characteristics of this valuable chemical entity. Its unique combination of a rigid, strained ring system and polar functional groups positions it as a promising scaffold for the development of novel therapeutics.

References

-

Ding, X. et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 101, 117662. [Link]

-

ChemAxon. LogP and logD calculations. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

ChemBK. Azetidine, 3,3-dimethyl-. [Link]

-

ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]

-

Wikipedia. Azetidine. [Link]

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

PubMed. Purification and characterization of 3,3-dihydroxyazetidine from culture medium of Bacillus mesentericus and B. subtilis. [Link]

-

Cheméo. Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2). [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Organic Syntheses. Azetidine. [Link]

-

PubChem. 3,3'-Iminodipropionitrile. [Link]

-

Kumar, V. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(85), 54053-54081. [Link]

-

ResearchGate. (PDF) Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

PubMed Central. Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

-

PubMed. Identification, isolation and characterization of process related impurities in ezetimibe. [Link]

-

PubMed Central. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. [Link]

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. Azetidine synthesis [organic-chemistry.org]

- 3. 503-29-7 CAS MSDS (Azetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Azetidines | Fisher Scientific [fishersci.com]

- 5. Azetidine - Wikipedia [en.wikipedia.org]

- 6. acdlabs.com [acdlabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3,3-Di(hydroxymethyl)azetidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,3-Di(hydroxymethyl)azetidine, a key building block in contemporary drug discovery and development. Recognizing the scarcity of publicly available, quantitative solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. The guide elucidates the molecular factors governing solubility, introduces predictive models such as Hansen Solubility Parameters, and provides a detailed, self-validating experimental protocol for accurate solubility measurement. This work aims to empower researchers to make informed decisions in reaction chemistry, purification, and formulation development involving this versatile azetidine derivative.

Introduction: The Emerging Importance of 3,3-Di(hydroxymethyl)azetidine

3,3-Di(hydroxymethyl)azetidine is a small, saturated nitrogen heterocycle distinguished by its strained four-membered ring and two primary hydroxyl groups. This unique structural combination imparts a high degree of three-dimensionality and hydrogen-bonding capability, making it an attractive scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility, which are critical for favorable pharmacokinetic profiles.[1]

Despite its growing utility, a significant knowledge gap exists regarding the fundamental solubility of 3,3-Di(hydroxymethyl)azetidine in organic solvents. This guide addresses this gap by providing a foundational understanding of its solubility behavior, thereby facilitating its broader application in synthetic and pharmaceutical sciences.

Theoretical Underpinnings of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[2] For 3,3-Di(hydroxymethyl)azetidine, its solubility profile is primarily dictated by its polarity and its capacity for hydrogen bonding.

Molecular Polarity and Dipole Moment

The presence of two highly electronegative oxygen atoms in the hydroxyl groups and a nitrogen atom in the azetidine ring creates a significant molecular dipole. This inherent polarity suggests that 3,3-Di(hydroxymethyl)azetidine will exhibit favorable solubility in polar solvents that can engage in dipole-dipole interactions.

The Critical Role of Hydrogen Bonding

The two hydroxyl groups and the secondary amine in the azetidine ring make 3,3-Di(hydroxymethyl)azetidine a potent hydrogen bond donor and acceptor.[3] This capability is the most significant factor influencing its solubility. Solvents that can participate in hydrogen bonding are expected to be effective at solvating this molecule.

The interplay of these forces is visually represented in the following diagram:

Figure 1: A diagram illustrating the key intermolecular forces between 3,3-Di(hydroxymethyl)azetidine and different classes of organic solvents.

Predictive Approaches to Solubility

In the absence of extensive experimental data, predictive models can offer valuable insights into the solubility of a compound. One of the most effective tools for this purpose is the Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5] The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP values for 3,3-Di(hydroxymethyl)azetidine are not published, we can infer its characteristics. Due to its structure, it is expected to have a relatively low δD, a moderate to high δP, and a very high δH.

The following table provides the HSP values for a selection of common organic solvents, which can be used to estimate their compatibility with 3,3-Di(hydroxymethyl)azetidine.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Predicted Solubility |

| Polar Protic Solvents | ||||

| Water | 15.5 | 16.0 | 42.3 | Very High |

| Methanol | 15.1 | 12.3 | 22.3 | Very High |

| Ethanol | 15.8 | 8.8 | 19.4 | High |

| Isopropanol | 15.8 | 6.1 | 16.4 | Moderate to High |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | Moderate |

| Nonpolar Solvents | ||||

| Toluene | 18.0 | 1.4 | 2.0 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | Very Low |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | Low to Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Moderate |

HSP data for solvents are adapted from publicly available databases.[6]

Based on this analysis, polar protic solvents, particularly water and lower alcohols, are predicted to be excellent solvents for 3,3-Di(hydroxymethyl)azetidine due to their strong hydrogen bonding capabilities. Polar aprotic solvents like DMSO and DMF are also expected to be effective. Nonpolar solvents are predicted to be poor solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust and self-validating method for determining the solubility of 3,3-Di(hydroxymethyl)azetidine in various organic solvents.

Materials and Equipment

-

3,3-Di(hydroxymethyl)azetidine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Quantitative Nuclear Magnetic Resonance (qNMR) spectrometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 2: A step-by-step workflow for the experimental determination of the solubility of 3,3-Di(hydroxymethyl)azetidine.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.

-

Add an excess amount of 3,3-Di(hydroxymethyl)azetidine to each vial to ensure that a saturated solution is formed. The solid should be in excess even after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. It is advisable to perform a time-to-equilibrium study to confirm this.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 3,3-Di(hydroxymethyl)azetidine of known concentrations in a suitable solvent (ideally the mobile phase for HPLC or the NMR solvent).

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or qNMR method.

-

Analyze the filtered samples from the solubility experiment under the same conditions.

-

Determine the concentration of 3,3-Di(hydroxymethyl)azetidine in the samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 3,3-Di(hydroxymethyl)azetidine in each solvent using the determined concentration. The results should be reported in standard units such as mg/mL or mol/L.

-

Conclusion

While specific, published quantitative data on the solubility of 3,3-Di(hydroxymethyl)azetidine in organic solvents is limited, a strong understanding of its molecular structure and the principles of intermolecular forces allows for robust predictions of its solubility behavior. The presence of two hydroxyl groups and a secondary amine strongly suggests high solubility in polar protic solvents and good solubility in polar aprotic solvents, with poor solubility in nonpolar solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and validated methodology. By combining theoretical understanding with rigorous experimental determination, researchers can effectively navigate the solution landscape of this important building block, thereby accelerating the development of novel therapeutics.

References

-

University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved from a relevant university chemistry resource.

-

Chemistry Steps. Solubility of Organic Compounds. Retrieved from [Link][2]

-

Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link][3]

-

Hansen, C. M. Hansen Solubility Parameters. Retrieved from [Link][4]

-

Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link][5]

- Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem. Soc. Rev., 2021, 50, 7245-7304.

-

PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Med. Chem., 2024, 15(2), 269-293.[1]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link][7]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a relevant educational resource.[8]

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. specialchem.com [specialchem.com]

- 7. youtube.com [youtube.com]

- 8. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,3-Di(hydroxymethyl)azetidine and Its N-Boc Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for 3,3-di(hydroxymethyl)azetidine, a valuable building block in medicinal chemistry. Due to the limited availability of public domain spectral data for the free base, this guide focuses on the comprehensive analysis of its stable and commonly synthesized precursor, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate. The principles outlined herein provide a robust framework for the interpretation of the NMR spectra of the final deprotected compound.

Introduction

The azetidine ring is a strained four-membered heterocycle that has garnered significant interest in medicinal chemistry. Its rigid structure allows for the precise positioning of substituents in three-dimensional space, making it a valuable scaffold for designing compounds with specific biological activities. 3,3-Di(hydroxymethyl)azetidine, in particular, offers two primary alcohol functionalities on a compact, constrained ring system, presenting a unique opportunity for the synthesis of diverse molecular architectures, including spirocyclic compounds and ligands for metal complexes.

Accurate structural characterization is paramount in the synthesis and application of such building blocks. NMR spectroscopy provides a high-resolution view of the molecular structure, confirming connectivity and stereochemistry. This guide will delve into the experimental and theoretical aspects of the ¹H and ¹³C NMR spectra of 3,3-di(hydroxymethyl)azetidine, with a practical focus on its N-Boc protected form.

Synthesis and NMR Characterization: A Strategic Overview

The synthesis of 3,3-di(hydroxymethyl)azetidine typically proceeds through the N-Boc protected intermediate, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate. The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the azetidine nitrogen, preventing its reaction during synthetic manipulations of the hydroxyl groups and facilitating purification. The final step involves the deprotection of the nitrogen to yield the target compound.

Figure 1: A generalized synthetic workflow for obtaining 3,3-di(hydroxymethyl)azetidine, highlighting the stage of NMR analysis for the N-Boc protected intermediate.

Experimental Protocols for NMR Data Acquisition

The quality of NMR data is highly dependent on the careful preparation of the sample and the selection of appropriate acquisition parameters. For small, polar molecules like N-Boc-3,3-di(hydroxymethyl)azetidine, the following protocol is recommended.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, due to the presence of two hydroxyl groups, which can lead to broad signals and intermolecular hydrogen bonding, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred. These solvents can exchange with the hydroxyl protons, resulting in a sharpening of other signals and the disappearance of the -OH proton signal, which simplifies the spectrum. For this guide, we will consider data acquired in CDCl₃ to observe the hydroxyl protons and discuss the effects of protic solvents.

-

Concentration: A concentration of 10-20 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents contain a small amount of TMS.

NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

A standard single-pulse experiment is usually sufficient.

-

Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

-

¹³C NMR:

-

A proton-decoupled experiment (e.g., zgpg30) is standard to obtain singlets for all carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

¹H and ¹³C NMR Spectral Data of tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

The following tables summarize the expected ¹H and ¹³C NMR spectral data for tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate based on analysis of similar structures and general principles of NMR spectroscopy.

Table 1: ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.85 | s | 4H | -CH₂- (azetidine ring, C2 & C4) |

| ~3.70 | d | 4H | -CH₂OH |

| ~2.50 | t | 2H | -CH₂OH |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |

Table 2: ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~156.5 | No peak | C=O (Boc) |

| ~80.0 | No peak | -C(CH₃)₃ (Boc) |

| ~67.0 | Positive | -CH₂OH |

| ~55.0 | Negative | -CH₂- (azetidine ring, C2 & C4) |

| ~40.0 | No peak | C3 (quaternary carbon of azetidine ring) |

| 28.5 | Positive | -C(CH₃)₃ (Boc) |

Detailed Spectral Interpretation

Figure 2: Structure of N-Boc-3,3-di(hydroxymethyl)azetidine with key positions labeled.

¹H NMR Spectrum Analysis:

-

Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm . This signal is characteristic and a good indicator of the presence of the Boc protecting group.

-

Azetidine Ring Protons (-CH₂- at C2 and C4): Due to the symmetry of the molecule, the four protons on the azetidine ring (at positions 2 and 4) are chemically equivalent. They are expected to appear as a single singlet at approximately 3.85 ppm . The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

-

Hydroxymethyl Protons (-CH₂OH): The four protons of the two hydroxymethyl groups are also chemically equivalent and are expected to appear as a doublet around 3.70 ppm . The splitting into a doublet is due to coupling with the hydroxyl protons.

-

Hydroxyl Protons (-OH): The two hydroxyl protons are expected to appear as a triplet around 2.50 ppm due to coupling with the adjacent methylene protons. The chemical shift of -OH protons can be highly variable and depends on concentration, temperature, and solvent. In a protic solvent like CD₃OD, these protons would exchange with deuterium, and their signal would disappear, causing the -CH₂OH signal to collapse into a singlet.

¹³C NMR Spectrum Analysis:

-

Boc Group Carbons: The carbonyl carbon of the Boc group is a quaternary carbon and is expected to appear significantly downfield around 156.5 ppm . The quaternary carbon of the tert-butyl group will be around 80.0 ppm , and the three equivalent methyl carbons will give a strong signal at 28.5 ppm .

-

Azetidine Ring Carbons: The quaternary carbon at C3, to which the two hydroxymethyl groups are attached, is expected to be around 40.0 ppm . The two equivalent methylene carbons of the azetidine ring (C2 and C4) will appear at approximately 55.0 ppm , deshielded by the nitrogen atom.

-

Hydroxymethyl Carbons (-CH₂OH): The two equivalent carbons of the hydroxymethyl groups are expected to resonate around 67.0 ppm , deshielded by the attached oxygen atom.

Predicted NMR Data for 3,3-Di(hydroxymethyl)azetidine (Free Base)

Upon removal of the Boc protecting group, significant changes in the NMR spectra are expected, primarily due to the change in the electronic environment around the azetidine ring.

Expected Changes in the ¹H NMR Spectrum:

-

The signal for the Boc group at 1.45 ppm will disappear.

-

The azetidine ring protons (-CH₂- at C2 and C4) are expected to shift upfield to around ~3.3-3.5 ppm . This is because the electron-withdrawing effect of the Boc group is removed, leading to increased shielding of these protons.

-

The chemical shifts of the -CH₂OH and -OH protons are not expected to change significantly, but their multiplicity might be affected by changes in hydrogen bonding and exchange rates in the absence of the bulky Boc group. A broad singlet for the N-H proton will also appear, the chemical shift of which will be highly dependent on the solvent and concentration.

Expected Changes in the ¹³C NMR Spectrum:

-

The signals for the Boc group carbons (~156.5, ~80.0, and 28.5 ppm) will be absent.

-

The azetidine ring carbons (C2 and C4) are expected to shift slightly upfield to around ~50-52 ppm .

-

The quaternary carbon at C3 is also expected to experience a slight upfield shift.

-

The chemical shift of the -CH₂OH carbons should remain relatively unchanged.

Conclusion

This technical guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 3,3-di(hydroxymethyl)azetidine, with a detailed analysis of its N-Boc protected precursor. By understanding the characteristic chemical shifts and coupling patterns of the protected intermediate, researchers can confidently verify its structure and predict the spectral features of the final deprotected compound. The application of 1D and 2D NMR techniques is crucial for the unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of this important building block for drug discovery.

References

-

General NMR Spectroscopy Principles

- Title: Spectrometric Identific

- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

URL: [Link]

-

NMR of Heterocyclic Compounds

- Title: NMR of Heterocyclic Compounds

- Source: Comprehensive Organic Chemistry Experiments for the Labor

-

URL: [Link]

-

Synthesis and Application of Azetidines

- Title: The medicinal chemist's guide to the synthesis and properties of azetidines

- Source: Bioorganic & Medicinal Chemistry, 2018.

-

URL: [Link]

-

Boc Protection and Deprotection

- Title: Greene's Protective Groups in Organic Synthesis

- Source: Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

-

URL: [Link]

An In-depth Technical Guide to the FT-IR Spectrum of 3,3-Di(hydroxymethyl)azetidine

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,3-di(hydroxymethyl)azetidine. As a key building block in medicinal chemistry, particularly for the development of novel therapeutics, a thorough understanding of its structural and vibrational properties is paramount.[1][2] This document details the theoretical and practical considerations for obtaining and interpreting the FT-IR spectrum of this molecule. It serves as a vital resource for researchers, scientists, and drug development professionals, offering in-depth insights into the characteristic vibrational frequencies and their assignments, underpinned by established spectroscopic principles.

Introduction: The Significance of 3,3-Di(hydroxymethyl)azetidine in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties.[1] The strained four-membered ring of azetidine imparts a distinct conformational rigidity, which can be advantageous in designing molecules with high binding affinity and selectivity for biological targets. 3,3-di(hydroxymethyl)azetidine, in particular, is a versatile scaffold. The presence of two primary hydroxyl groups offers multiple points for further functionalization, enabling the synthesis of diverse libraries of compounds for drug screening. Furthermore, the secondary amine within the azetidine ring provides a crucial site for interaction with biological macromolecules.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes. For a molecule like 3,3-di(hydroxymethyl)azetidine, FT-IR is indispensable for confirming its identity, assessing its purity, and studying its intermolecular interactions, such as hydrogen bonding.

Experimental & Computational Methodology

Synthesis of 3,3-Di(hydroxymethyl)azetidine

A robust synthesis of 3,3-di(hydroxymethyl)azetidine is crucial for obtaining a pure sample for spectroscopic analysis. While several synthetic routes to substituted azetidines have been reported, a common approach involves the cyclization of a suitably functionalized propane-1,3-diol derivative.[3] One plausible synthetic pathway is outlined in the workflow below.

Caption: A generalized synthetic workflow for 3,3-di(hydroxymethyl)azetidine.

FT-IR Sample Preparation and Data Acquisition

For a compound like 3,3-di(hydroxymethyl)azetidine, which is expected to be a solid or a viscous liquid at room temperature, several sample preparation techniques can be employed for FT-IR analysis.

-

Attenuated Total Reflectance (ATR): This is often the most straightforward method. A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is suitable for both solids and liquids.

-

Thin Film: If the compound is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by depositing a drop of the solution and allowing the solvent to evaporate.

-

KBr Pellet: For solid samples, a small amount of the compound can be intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Instrumentation Parameters:

-

Spectrometer: A Fourier-Transform Infrared Spectrophotometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Atmosphere: The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Computational Prediction of the FT-IR Spectrum

In the absence of an experimental spectrum, computational methods provide a reliable means of predicting the vibrational frequencies of a molecule.[4][5] Density Functional Theory (DFT) calculations are a powerful tool for this purpose.

Computational Workflow:

Caption: Workflow for the computational prediction of the FT-IR spectrum.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor (typically around 0.96-0.98 for DFT calculations) to the computed frequencies to improve their agreement with experimental data.[4]

Analysis of the FT-IR Spectrum of 3,3-Di(hydroxymethyl)azetidine

The FT-IR spectrum of 3,3-di(hydroxymethyl)azetidine can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by the stretching vibrations of O-H, N-H, and C-H bonds.

-

O-H Stretching: Due to the presence of two hydroxyl groups, a broad and intense absorption band is expected in the region of 3400-3200 cm⁻¹ . This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules.

-

N-H Stretching: The secondary amine in the azetidine ring will give rise to a moderate absorption band in the range of 3350-3310 cm⁻¹ .[6][7] This peak may sometimes be observed as a shoulder on the more intense O-H band.

-

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene groups of the azetidine ring and the hydroxymethyl substituents will appear in the 3000-2850 cm⁻¹ region.[7]

Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of information about the bending, scissoring, and rocking vibrations of the molecule, as well as the stretching vibrations of single bonds.

-

N-H Bending: The in-plane bending (scissoring) vibration of the N-H bond is expected to produce a moderate to strong absorption in the 1650-1580 cm⁻¹ range.[6]

-

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups will result in several bands between 1470 cm⁻¹ and 1350 cm⁻¹ .

-

O-H Bending: The in-plane bending of the O-H groups will likely appear as a broad absorption around 1420-1330 cm⁻¹ .

-

C-O Stretching: A strong and prominent band corresponding to the stretching of the C-O single bonds of the primary alcohol groups is expected in the 1050-1000 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the C-N bond within the azetidine ring will give rise to an absorption in the 1250-1020 cm⁻¹ range.[8]

-

Azetidine Ring Vibrations: The puckering and deformation modes of the four-membered azetidine ring are expected at lower frequencies, typically below 800 cm⁻¹ .[9][10] These can be complex and are often coupled with other vibrational modes.

Summary of Predicted Vibrational Frequencies

The following table summarizes the predicted key vibrational frequencies for 3,3-di(hydroxymethyl)azetidine and their assignments.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400-3200 | O-H Stretch (H-bonded) | Hydroxyl (-OH) | Strong, Broad |

| 3350-3310 | N-H Stretch | Secondary Amine (-NH-) | Moderate |

| 3000-2850 | C-H Stretch | Methylene (-CH₂-) | Moderate to Strong |

| 1650-1580 | N-H Bend | Secondary Amine (-NH-) | Moderate to Strong |

| 1470-1350 | C-H Bend | Methylene (-CH₂-) | Moderate |

| 1420-1330 | O-H Bend | Hydroxyl (-OH) | Moderate, Broad |

| 1250-1020 | C-N Stretch | Azetidine Ring | Moderate |

| 1050-1000 | C-O Stretch | Primary Alcohol | Strong |

| < 800 | Ring Puckering/Deformation | Azetidine Ring | Weak to Moderate |

Structural Interpretation and Key Vibrational Modes

The molecular structure of 3,3-di(hydroxymethyl)azetidine with its key functional groups and their corresponding vibrational modes is illustrated below.

Caption: Key functional groups and their characteristic FT-IR stretching frequencies.

Conclusion

The FT-IR spectrum of 3,3-di(hydroxymethyl)azetidine is characterized by distinct absorption bands corresponding to its hydroxyl, secondary amine, and azetidine ring functionalities. The broad O-H stretching band in the high-frequency region is a clear indicator of the presence of the hydroxyl groups and intermolecular hydrogen bonding. The N-H stretching and bending vibrations confirm the secondary amine of the azetidine ring. The fingerprint region, particularly the strong C-O stretching absorption, further corroborates the structure. This in-depth guide provides a solid foundation for the spectroscopic characterization of this important molecule, aiding researchers in its identification, purity assessment, and further application in the synthesis of novel chemical entities for drug discovery and development.

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). [Link]

-

The infrared spectra of secondary amines and their salts. ResearchGate. (2025-10-05). [Link]

-

Experimental and computational studies of the structure and vibrational spectra of azetidine derivatives. Sci-Hub. [Link]

- Synthesis of azetidine derivatives.

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Education and Science. (2025-08-02). [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. (2024-03-24). [Link]

-

New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Taylor & Francis Online. [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. (2011-10-25). [Link]

-

Infrared Spectroscopy. CDN. [Link]

-

A Complete Guide to Predicting Infrared Spectra Using Chem3D Software. Oreate AI Blog. (2026-01-07). [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017-09-27). [Link]

-

Infrared spectra prediction using attention-based graph neural networks. RSC Publishing. [Link]

-

High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. ResearchGate. (2025-08-06). [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. (2016-03-26). [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 3. Azetidine synthesis [organic-chemistry.org]

- 4. A Complete Guide to Predicting Infrared Spectra Using Chem3D Software - Oreate AI Blog [oreateai.com]

- 5. Infrared spectra prediction using attention-based graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

mass spectrometry analysis of 3,3-Di(hydroxymethyl)azetidine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,3-Di(hydroxymethyl)azetidine

Introduction

3,3-Di(hydroxymethyl)azetidine is a fascinating and increasingly important molecule in the landscape of modern drug discovery and medicinal chemistry. As a strained four-membered heterocycle, the azetidine ring system offers a unique three-dimensional scaffold that is of great interest for the design of novel therapeutics.[1] The presence of two hydroxymethyl groups adds to its utility, providing points for further chemical modification and interaction with biological targets. Recently, derivatives of 3,3-di(hydroxymethyl)azetidine have been identified as potent inhibitors of DNA polymerase theta, highlighting its potential in the development of new anti-cancer agents.[2]

However, the very properties that make this molecule attractive from a medicinal chemistry perspective—high polarity due to the hydroxyl and amine functionalities, and low volatility—present significant challenges for its analytical characterization. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mass spectrometric analysis of 3,3-Di(hydroxymethyl)azetidine. We will explore two primary analytical strategies: direct analysis by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) and analysis by gas chromatography-mass spectrometry (GC-MS) following chemical derivatization. This guide will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into the expected fragmentation patterns to ensure robust and reliable analytical outcomes.

Part 1: Direct Analysis by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Rationale for Electrospray Ionization (ESI)

For polar and thermally labile molecules like 3,3-Di(hydroxymethyl)azetidine, electrospray ionization (ESI) is the ionization technique of choice. ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte, thereby reducing in-source fragmentation and preserving the molecular ion.[3][4][5] This is crucial for obtaining accurate molecular weight information. The basic nature of the azetidine nitrogen readily accepts a proton, making it highly amenable to positive ion ESI, where it is expected to form a protonated molecule, [M+H]⁺.

Sample Preparation

The goal of sample preparation for LC-MS analysis is to dissolve the analyte in a solvent that is compatible with the mobile phase and to remove any interfering matrix components.

Protocol for Sample Preparation:

-

Weighing: Accurately weigh approximately 1 mg of 3,3-Di(hydroxymethyl)azetidine.

-

Dissolution: Dissolve the sample in 1 mL of a mixture of 90:10 water:methanol to create a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.

-

Filtration (Optional): If the sample contains particulates, filter it through a 0.22 µm syringe filter.

Liquid Chromatography Method Development

Due to the high polarity of 3,3-Di(hydroxymethyl)azetidine, traditional reversed-phase chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable separation technique for such polar analytes.[6]

Experimental Protocol: HILIC-MS/MS Method

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A HILIC column (e.g., a silica-based column with a polar stationary phase).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-6 min: 50% B

-

6-6.1 min: 50% to 95% B

-

6.1-8 min: 95% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

MS/MS Analysis

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective and sensitive quantitative methods.[7]

Predicted Fragmentation Pathway

The protonated molecule of 3,3-Di(hydroxymethyl)azetidine (C₅H₁₁NO₂), with a monoisotopic mass of 117.0790 g/mol , is expected to be observed at m/z 118.0863 in the full scan mass spectrum. Collision-induced dissociation (CID) of this precursor ion is likely to proceed through the following pathways:

-

Loss of water (-18 Da): The protonated hydroxymethyl groups can readily lose a molecule of water, resulting in a fragment ion at m/z 100.0757.

-

Loss of formaldehyde (-30 Da): Cleavage of a C-C bond can lead to the loss of formaldehyde from a hydroxymethyl group, yielding a fragment at m/z 88.0655.

-

Ring opening followed by loss of ethene (-28 Da): The strained azetidine ring can undergo cleavage, followed by fragmentation to lose ethene, a common pathway for cyclic amines.[8]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Quantification of polar drugs in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

- 8. GCMS Section 6.15 [people.whitman.edu]

A Comprehensive Technical Guide to the Thermal Stability of 3,3-Di(hydroxymethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Di(hydroxymethyl)azetidine is a valuable building block in medicinal chemistry, prized for its rigid four-membered ring and bifunctional nature. As with any chemical entity destined for pharmaceutical development, a thorough understanding of its thermal stability is paramount for ensuring safety, predicting shelf-life, and designing robust manufacturing processes. This guide provides a comprehensive framework for evaluating the thermal stability of 3,3-di(hydroxymethyl)azetidine. It details the requisite analytical techniques, outlines experimental protocols, and discusses the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers and drug development professionals, enabling them to conduct thorough and reliable thermal stability assessments.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that profoundly influences its entire lifecycle. From synthesis and purification to formulation and storage, the propensity of a molecule to decompose under thermal stress dictates handling procedures, defines acceptable processing temperatures, and ultimately impacts the safety and efficacy of the final drug product. For novel scaffolds like 3,3-di(hydroxymethyl)azetidine, establishing a comprehensive thermal stability profile is a foundational step in its journey from a laboratory curiosity to a viable pharmaceutical component.[1][2]

The azetidine ring, a strained four-membered heterocycle, imparts conformational rigidity to molecules, a desirable trait in drug design for optimizing binding to biological targets. The two hydroxymethyl groups at the 3-position offer versatile handles for further chemical modification. However, the inherent ring strain of the azetidine moiety, coupled with the presence of reactive hydroxyl groups, necessitates a careful evaluation of its thermal behavior.

This guide will focus on the primary analytical techniques employed for thermal stability assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3] By synergistically applying these methods, a detailed picture of the decomposition onset, energy changes, and potential degradation pathways of 3,3-di(hydroxymethyl)azetidine can be constructed.

Synthesis and Potential Impurities: A Prelude to Thermal Analysis

A comprehensive thermal stability study begins with an understanding of the compound's synthetic route and the potential impurities that may be present. Impurities can significantly impact the onset and mechanism of thermal decomposition. A common synthetic pathway to 3-hydroxy-azetidine derivatives involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and debenzylation.[4] A plausible route to 3,3-di(hydroxymethyl)azetidine could involve similar principles, starting from a diepoxide or a related precursor.

Potential process-related impurities that could influence the thermal stability of 3,3-di(hydroxymethyl)azetidine include:

-

Residual Solvents: Alcohols (e.g., methanol, ethanol), ethers, or hydrocarbons used during synthesis and purification.

-

Unreacted Starting Materials: Such as the amine precursor or epichlorohydrin derivatives.

-

Byproducts of the Cyclization Reaction: Including oligomeric or polymeric species.

-

Catalyst Residues: For instance, palladium from a debenzylation step.

The presence of these impurities can lower the decomposition temperature or alter the decomposition pathway. Therefore, it is crucial to analyze a well-characterized, high-purity sample of 3,3-di(hydroxymethyl)azetidine.

Core Analytical Techniques for Thermal Stability Assessment

The cornerstone of any thermal stability investigation lies in the application of specialized analytical techniques. For 3,3-di(hydroxymethyl)azetidine, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of its behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[2] This technique is invaluable for determining the temperature at which a material begins to decompose, the extent of mass loss, and the presence of volatile components such as residual solvents or water.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.

The synergistic use of TGA and DSC is crucial.[1][2][3] For instance, a mass loss observed in TGA can be correlated with an endothermic or exothermic event in the DSC thermogram, providing insights into the nature of the decomposition process.

Experimental Protocols

The following protocols provide a starting point for the thermal analysis of 3,3-di(hydroxymethyl)azetidine. It is essential to adapt these methods based on the specific instrumentation available and the preliminary results obtained.

Sample Preparation

-

Purity: Ensure the sample of 3,3-di(hydroxymethyl)azetidine is of high purity, as confirmed by techniques such as NMR, LC-MS, and elemental analysis.

-

Sample Mass: Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan.

-

Pan Type: For TGA, an open aluminum or platinum pan is typically used. For DSC, a crimped or hermetically sealed aluminum pan can be used. A pinhole lid is recommended for the initial DSC scan to allow for the escape of any evolved gases.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Data to Collect:

-

Onset temperature of decomposition (Tonset).

-

Temperature of maximum rate of mass loss (Tpeak).

-

Percentage of mass loss at each decomposition step.

-

Residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Data to Collect:

-

Melting point (Tm) and enthalpy of fusion (ΔHfus), if applicable.

-

Onset temperature of any exothermic or endothermic events.

-

Peak temperature and enthalpy of decomposition (ΔHdecomp).

-

Caption: Experimental workflow for the thermal analysis of 3,3-di(hydroxymethyl)azetidine.

Interpretation of Thermal Data

The data obtained from TGA and DSC experiments will provide a detailed thermal profile of 3,3-di(hydroxymethyl)azetidine.

Expected Thermal Events

Based on the structure of 3,3-di(hydroxymethyl)azetidine, the following thermal events may be observed:

-

Melting: If the compound is a crystalline solid, a sharp endothermic peak corresponding to its melting point will be observed in the DSC thermogram.

-

Decomposition: The strained azetidine ring and the presence of hydroxyl groups suggest that thermal decomposition is likely. This will be evidenced by a significant mass loss in the TGA curve and a corresponding endothermic or exothermic event in the DSC curve. The decomposition of heterocyclic compounds can be complex, potentially involving ring-opening, fragmentation, and the release of small molecules like water, ammonia, and formaldehyde.[5][6]

Data Summary Table

The quantitative data from the thermal analyses should be summarized in a clear and concise table for easy comparison and reporting.

| Parameter | TGA | DSC |

| Melting Point (Tm) | N/A | e.g., 150-155 °C |

| Enthalpy of Fusion (ΔHfus) | N/A | e.g., 25 J/g |

| Decomposition Onset (Tonset) | e.g., 220 °C | e.g., 218 °C |

| Decomposition Peak (Tpeak) | e.g., 245 °C | e.g., 248 °C (exotherm) |

| Mass Loss (%) | e.g., 85% in a single step | N/A |

| Enthalpy of Decomposition (ΔHdecomp) | N/A | e.g., -350 J/g |

Note: The values in this table are hypothetical and should be replaced with experimental data.

Caption: Potential thermal decomposition pathways for 3,3-di(hydroxymethyl)azetidine.

Safe Handling and Storage

Azetidine and its derivatives should be handled with care due to their potential reactivity and biological activity.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling 3,3-di(hydroxymethyl)azetidine.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[9]

-

Storage: Store 3,3-di(hydroxymethyl)azetidine in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[9] Inert atmosphere storage may be considered to prevent oxidative degradation.

Conclusion

A comprehensive understanding of the thermal stability of 3,3-di(hydroxymethyl)azetidine is a non-negotiable prerequisite for its successful application in drug development. The systematic application of Thermogravimetric Analysis and Differential Scanning Calorimetry, as outlined in this guide, provides the necessary framework for a robust and reliable assessment. The data generated will inform critical decisions regarding process development, formulation strategies, and storage conditions, ultimately contributing to the development of safe and effective medicines.

References

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

-

Pindela, A. M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2054. Available at: [Link]

- CN102827052A. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Azetidine. Available at: [Link]

-

Pindela, A. M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Available at: [Link]

-

ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]

-

Chemistry For Everyone. (2025). How Does DSC Complement Thermogravimetric Analysis (TGA)?YouTube. Available at: [Link]

Sources

- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. youtube.com [youtube.com]

- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]